2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide
Overview
Description
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit dual scavenging action against reactive oxygen species (ros) and reactive nitrogen species (rns) .
Biochemical Pathways
It has been suggested that it may inhibit lipid peroxidation reactions caused by peroxynitrite anions .
Result of Action
It has been suggested that it may prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .
Action Environment
It has been suggested that it may inhibit the production of reactive oxygen species caused by ultraviolet a radiation, thereby exerting anti-pollution effects and purifying the skin .
Biochemical Analysis
Biochemical Properties
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The interactions between this compound and these enzymes can lead to changes in the catalytic efficiency and substrate specificity of the enzymes, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions and the duration of exposure . In some cases, prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health, while high doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been observed to enhance antioxidant defenses and improve metabolic efficiency . At high doses, this compound can induce oxidative damage, disrupt cellular homeostasis, and cause tissue toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, this compound can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound in these organelles can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide typically involves the reaction of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the chromene ring.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid: The precursor to the hydrazide derivative.
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazone: A related compound with a similar structure but different functional group.
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetate: Another derivative with a different functional group.
Uniqueness
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-10-7-9(8-12(16)15-14)3-4-11(10)17-13/h3-4,7H,5-6,8,14H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHUSDGGRJBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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